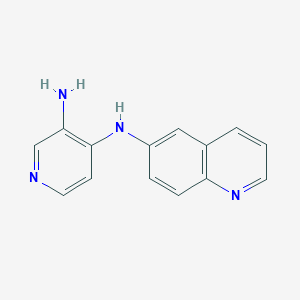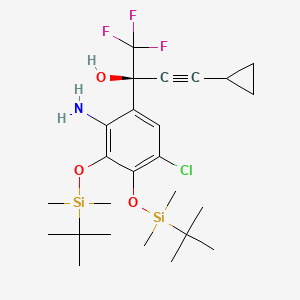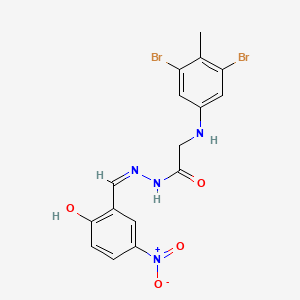
DNA Ligase Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .
Industrial Production Methods
While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
L67 undergoes several types of chemical reactions, including:
Oxidation: L67 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: L67 is capable of undergoing substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .
Scientific Research Applications
L67 has a wide range of applications in scientific research, including:
Cancer Research: L67 is used to study the mechanisms of cancer cell apoptosis, particularly through its ability to induce mitochondrial dysfunction and activate caspase 1-dependent apoptosis
Mitochondrial Studies: The compound is valuable in research focused on mitochondrial function and the role of mitochondrial DNA ligase IIIα in cellular processes.
Drug Development: L67 serves as a lead compound in the development of new anticancer agents, particularly those targeting DNA repair pathways
Mechanism of Action
L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .
Comparison with Similar Compounds
Similar Compounds
L189: Inhibits DNA ligases I, III, and IV, and is a competitive inhibitor with respect to nicked DNA.
Uniqueness of L67
L67 is unique in its specificity for DNA ligase IIIα and its ability to preferentially target mitochondrial DNA ligase IIIα. This specificity makes it particularly valuable in research focused on mitochondrial function and cancer cell apoptosis .
Properties
Molecular Formula |
C16H14Br2N4O4 |
|---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7- |
InChI Key |
KFEPVFJQVOMODD-SCDVKCJHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


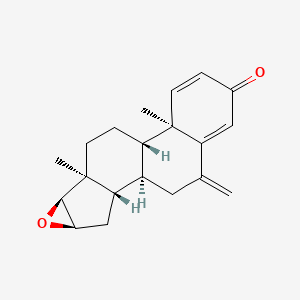
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)

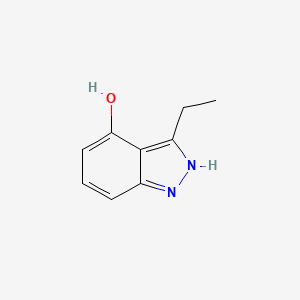
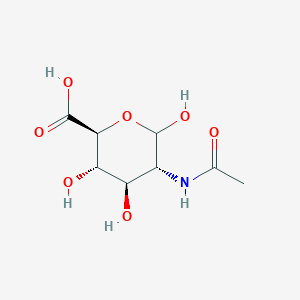
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
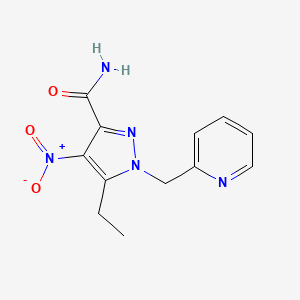
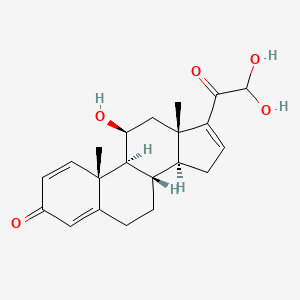
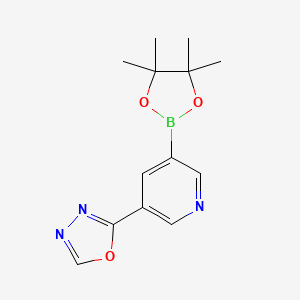
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
